7-Fluoro-2-methylquinolin-4-ol

Descripción general

Descripción

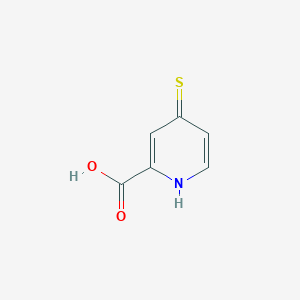

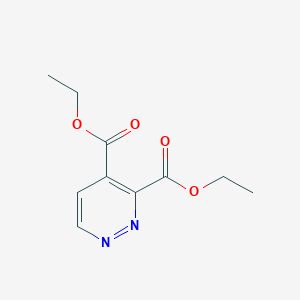

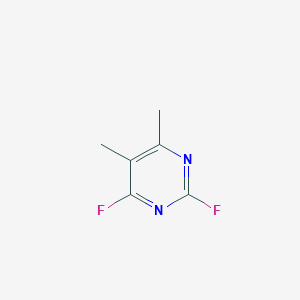

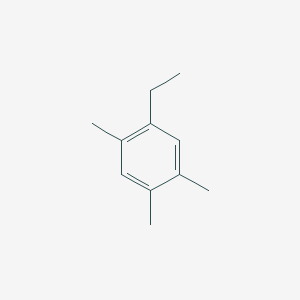

7-Fluoro-2-methylquinolin-4-ol is a compound related to the quinoline family, which is known for its diverse applications in medicinal chemistry and as a building block in organic synthesis. The compound's structure is characterized by a quinoline core with a fluorine atom at the 7-position and a methyl group at the 2-position. The presence of the hydroxyl group at the 4-position may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related quinolinium compounds has been explored in various studies. For instance, 7-dialkylamino-1-methylquinolinium salts, which share a similar quinoline core with 7-Fluoro-2-methylquinolin-4-ol, have been synthesized using 7-fluoro-1-methylquinolinium iodide as a key intermediate. This intermediate exhibits high reactivity towards nitrogen and sulfur nucleophiles, allowing for the creation of a wide variety of compounds with high fluorescence quantum yields due to their rigid molecular architecture . Another study describes the synthesis of 7-fluoroquinazolin-4-one, which, while not the same, is structurally related and provides insight into the potential synthetic routes that could be adapted for the synthesis of 7-Fluoro-2-methylquinolin-4-ol .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, as demonstrated by the crystal structure determination of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one. This compound's structure was elucidated using X-ray diffraction, revealing a monoclinic space group and specific geometric parameters. The central 1,4-dihydropyridine ring in this molecule adopts a boat conformation, which is stabilized by intermolecular hydrogen bonds . These structural insights are valuable for understanding the potential molecular geometry and interactions of 7-Fluoro-2-methylquinolin-4-ol.

Chemical Reactions Analysis

The reactivity of quinoline derivatives is a subject of interest in the field of organic chemistry. The 7-fluoroquinazoline-2,4-diol, a compound with a similar substitution pattern to 7-Fluoro-2-methylquinolin-4-ol, has been used as an intermediate in the synthesis of small molecule anticancer drugs. The synthetic route involves cyclization, chlorination, and nucleophilic substitution, indicating that the fluoro group at the 7-position is reactive and can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their functional groups and molecular structure. For example, the 7-amino-1-methylquinolinium chromophore, which is structurally related to 7-Fluoro-2-methylquinolin-4-ol, has been used to create highly sensitive water-soluble fluorescent pH sensors. These compounds exhibit high fluorescence quantum yields and enhancements, which are attributed to the low rate of fluorescence and the high excited state reduction potential of the chromophore . Such properties are crucial for the application of these compounds in sensing technologies and may provide a basis for predicting the properties of 7-Fluoro-2-methylquinolin-4-ol.

Aplicaciones Científicas De Investigación

Fluorescent Properties and Antioxidant Activity

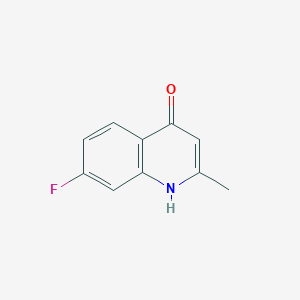

A study described an efficient synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating their photofluorescent properties and antioxidant activities. This research highlights the importance of fluoroquinolones in developing compounds with significant antioxidant effects, as indicated by their enhanced cytotoxic effect against tumor cells compared with normal cells (Politanskaya et al., 2015).

Interaction with Lysozyme and Cytotoxicity

Another study investigated the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme through various spectrophotometric studies, indicating the importance of fluorine in influencing the compound's biological interactions. This compound showed potential as an anticancer agent due to its cytotoxicity against HeLa cancer cells, highlighting the potential therapeutic applications of fluoroquinolones in treating cancer (Hemalatha et al., 2016).

Antimycobacterial Activities

Research on novel fluoroquinolones has shown that compounds like 7-fluoroquinazolin-4(3H)-one derivatives exhibit significant antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains. This suggests the critical role of fluorine-substituted quinolines in developing new antimycobacterial therapies (Senthilkumar et al., 2009).

Synthesis and Transformations

Research on the synthesis and transformations of quinoline derivatives focuses on creating efficient fluorophores used in biochemistry and medicine. These studies reveal the chemical versatility of fluorine-substituted quinolines and their potential applications in developing new biochemical tools and therapeutic agents (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

While specific safety and hazard information for “7-Fluoro-2-methylquinolin-4-ol” is not available in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling similar chemical compounds .

Propiedades

IUPAC Name |

7-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZLIRLGDGAYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429515 | |

| Record name | 7-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-methylquinolin-4-ol | |

CAS RN |

18529-03-8 | |

| Record name | 7-Fluoro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)